molecular formula C19H15NO4S B2611647 3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid CAS No. 1057696-33-9

3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid

Cat. No. B2611647
M. Wt: 353.39
InChI Key: KBFAGWBGFLPFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Organic Synthesis and Cascade Reactions :

    • Phenylallenes containing sulfonyl groups, similar in structure to the compound , are used in organic synthesis, particularly in thermal cyclization processes. These processes create complex molecules through cascade reactions, which have applications in synthesizing pharmaceuticals and other organic compounds (Alajarín et al., 2013).
  • Anticancer Research :

    • Derivatives of naphthoquinone, which share structural similarities with the compound, have been synthesized and evaluated for their anticancer properties. Some derivatives have shown potent cytotoxic activity against various cancer cell lines, making them potential candidates for cancer treatment (Ravichandiran et al., 2019).
  • Optical Probes for Anion Detection :

    • Compounds related to "3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid" have been used as optical probes for the detection of anions. These probes can detect and measure anions like carboxylates and cyanides, which have applications in environmental monitoring and diagnostics (Al-Sayah et al., 2016).
  • Antibacterial and Antifungal Properties :

    • Schiff bases derived from naphthalene sulfonic acid show promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thirugnanaselvi et al., 2016).
  • Thrombin Inhibition for Therapeutic Use :

    • Some naphthalene sulfonylamino derivatives have been identified as potent inhibitors of thrombin, an enzyme involved in blood clotting. This indicates potential therapeutic applications in treating disorders related to blood clotting (Mack et al., 1995).
  • Food Chemistry and Amino Acid Analysis :

    • Dansyl derivatives, which are structurally related to the compound, have been used in food chemistry for amino acid analysis. This application is vital in food quality control and nutritional studies (Mazzotti et al., 2012).
  • Supramolecular Chemistry :

    • Compounds like naphthalene-1,5-diphosphonic acid are used in supramolecular chemistry for building complex structures. These have applications in materials science and nanotechnology (Białek et al., 2013).
  • Water Treatment and Environmental Remediation :

    • Naphthalenesulfonic acids are studied for their degradation using ozone in water treatment, highlighting the compound's relevance in environmental remediation and pollution control (Rivera-Utrilla et al., 2002).

Safety And Hazards


There is no specific safety and hazard information available for “3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid”. It is recommended to handle all chemical compounds with appropriate safety measures.


properties

IUPAC Name

3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c21-19(22)17-12-15-8-4-5-9-16(15)13-18(17)20-25(23,24)11-10-14-6-2-1-3-7-14/h1-13,20H,(H,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFAGWBGFLPFCQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethenesulfonamido)naphthalene-2-carboxylic acid

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